1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine
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Overview
Description
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine is a synthetic organic compound that features a chromenyl group, an oxadiazole ring, and a methylthio-propanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenyl Group: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the chromenyl core.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioether Formation:
Final Assembly: The final step involves coupling the chromenyl-oxadiazole intermediate with the methylthio-propanamine moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: It might be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound could serve as a probe or tool for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine: can be compared with other compounds featuring chromenyl, oxadiazole, or thioether groups.
6-Chloro-2H-chromen-3-yl derivatives: These compounds share the chromenyl core and may exhibit similar biological activities.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse pharmacological properties.
Thioether-containing compounds: These molecules often have unique chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16ClN3O2S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-[3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C15H16ClN3O2S/c1-22-5-4-12(17)15-18-14(19-21-15)10-6-9-7-11(16)2-3-13(9)20-8-10/h2-3,6-7,12H,4-5,8,17H2,1H3 |
InChI Key |
UJKPLNBPDRWQQM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC3=C(C=CC(=C3)Cl)OC2)N |
Origin of Product |
United States |
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